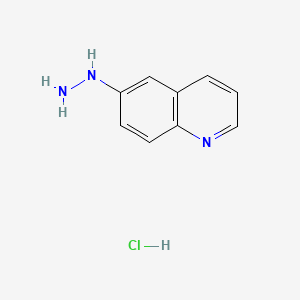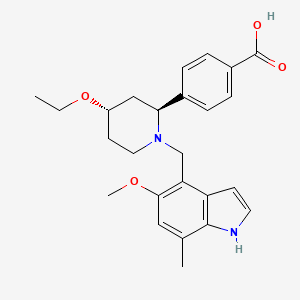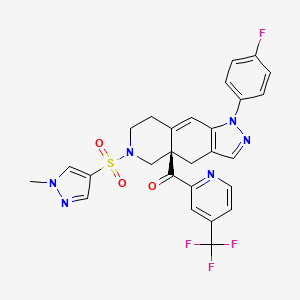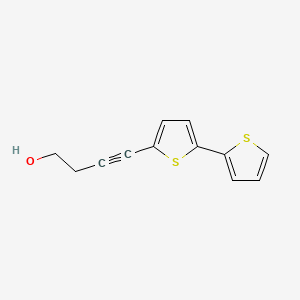
6-Hydrazinylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinylquinoline hydrochloride is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a hydrazine group attached to the quinoline ring, forming a hydrochloride salt. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Hydrazinylquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Hydrazinoquinoline (1-(6-aminoquinoline) ethylamine).
Reaction with Hydrochloric Acid: The 6-Hydrazinoquinoline is reacted with hydrochloric acid to generate this compound.
Purification: The product is then purified to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Applications De Recherche Scientifique
6-Hydrazinylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Hydrazinylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydrazinoquinoline dihydrochloride: A similar compound with two hydrochloride groups.
Quinoline derivatives: Other quinoline-based compounds with different functional groups.
Uniqueness
6-Hydrazinylquinoline hydrochloride is unique due to its specific hydrazine group attached to the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Activité Biologique
6-Hydrazinylquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The hydrazine moiety contributes to its reactivity and enhances its biological profile. The unique combination of these two structural elements allows the compound to exhibit distinct pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication processes in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
- Reactive Intermediate Formation : The hydrazine component can generate reactive intermediates that further enhance the compound's biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. Notably, quinoline derivatives have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 12.51 µM. Further analysis revealed that treatment with this compound led to cell cycle arrest in the G2-M phase and increased levels of cleaved PARP, indicating induction of apoptosis .
Antimalarial Activity
The compound has also been investigated for antimalarial activity. Quinoline derivatives have historically been known for their effectiveness against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antimalarial Activity
| Compound | IC50 (nM) | Strain |
|---|---|---|
| 6-Hydrazinylquinoline | 150 | Chloroquine-sensitive |
| 680 | Chloroquine-resistant |
Studies reported that derivatives similar to 6-hydrazinylquinoline exhibited potent antiplasmodial activity, making them promising candidates for further development in malaria treatment .
Propriétés
IUPAC Name |
quinolin-6-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120209-22-5, 103755-52-8 |
Source


|
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














